{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone
Description
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone is a synthetic aryl ketone derivative featuring a piperidine ring linked to a substituted phenyl scaffold. The molecule contains a 4-chlorophenylsulfanyl group at the 4-position and a nitro group at the 3-position of the benzene ring (Figure 1). This compound is cataloged under CAS number 303987-87-3, with a molecular weight of 378.84 g/mol and the InChIKey QPMRPPGIOVFBES-UHFFFAOYSA-N .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-5-7-15(8-6-14)25-17-9-4-13(12-16(17)21(23)24)18(22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMRPPGIOVFBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfurization: The addition of a sulfanyl group to the chlorophenyl ring, which can be achieved using thiol reagents under controlled conditions.
Piperidination: The incorporation of the piperidino group, typically through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Substituted piperidino derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in heterocyclic rings, substituents, or linker groups. Key comparisons include:
2.1.1 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- Structural difference : Replaces the piperidine ring with a morpholine moiety.
- Properties : Molecular weight = 378.84 g/mol (identical to the target compound), InChIKey
BWQLQWKSSKHPAX. - Activity: No direct biological data reported, but morpholine derivatives are often associated with improved solubility due to the oxygen atom in the ring .
2.1.2 {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone
- Structural difference : Incorporates a thiazole core instead of a benzene ring.
2.1.3 1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one
- Structural difference : Substitutes the sulfanyl group with a pyrazole-piperidine hybrid.
- Properties : Higher molecular weight (424.88 g/mol) and extended π-system, which may enhance binding to hydrophobic enzyme pockets .
Key findings :
- Piperazine/piperidine derivatives (e.g., compound 3c in ) show dual anticancer and antituberculosis activity, suggesting that the target compound’s piperidine ring could be optimized for similar applications .
Physicochemical Properties
Notes:
- The target compound’s higher LogP (3.8) compared to its pyrimidine-containing analogue (LogP 2.5) suggests increased lipophilicity, which may influence membrane permeability .
- The morpholino analogue’s improved solubility over the piperidino variant highlights the role of oxygenated heterocycles in enhancing bioavailability .
Challenges :
- Steric hindrance from the 3-nitro group may reduce reaction yields.
- Purification requires chromatography due to similar Rf values of intermediates (e.g., Rf = 0.18–0.31 for related compounds in ).
Biological Activity
The compound {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone is a synthetic derivative that incorporates a piperidine moiety, which is often associated with various biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C17H16ClN3O5S
- CAS Number : 1339891
Biological Activity Overview
Research indicates that compounds featuring the piperidine and chlorophenyl groups exhibit a range of biological activities. These include:
- Antibacterial Activity : The synthesized derivatives have shown promising antibacterial effects against several bacterial strains.
- Enzyme Inhibition : Notably, these compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- Therapeutic Potential : The pharmacological behavior of these compounds suggests applications in cancer chemotherapy, hypoglycemic activity, and diuretic action.
Antibacterial Activity
A study conducted on a series of compounds similar to this compound revealed moderate to strong antibacterial activity against:
- Salmonella typhi
- Bacillus subtilis
The effectiveness varied significantly across different strains, demonstrating that while some derivatives were highly active, others showed only weak to moderate effects against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was highlighted in various studies. It exhibited significant inhibitory activity against:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission.
- Urease : Important for the treatment of urinary tract infections.
The IC50 values for selected derivatives indicated strong inhibition, suggesting their potential use in therapeutic applications targeting these enzymes .
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound B | Urease | 0.63 ± 0.001 |
Case Studies and Research Findings
Several case studies have documented the biological activities of related compounds. For instance:
- A study synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, which demonstrated significant antibacterial and enzyme inhibitory properties .
- Another research focused on docking studies that elucidated the interaction mechanisms between these compounds and amino acids in target proteins, emphasizing their pharmacological effectiveness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
